molecular formula C17H16FNO3S3 B2879053 4-ethoxy-3-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034419-95-7

4-ethoxy-3-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Cat. No. B2879053
CAS RN: 2034419-95-7
M. Wt: 397.5
InChI Key: TZRMZOKXMXSXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain a thiophene nucleus .


Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anti-Inflammatory Properties

Thiophene derivatives, such as the compound , have been reported to possess anti-inflammatory properties . They can be used in the development of drugs to treat conditions caused by inflammation.

Anti-Psychotic Applications

Thiophene compounds have shown potential in the treatment of various psychiatric disorders . They can be used in the synthesis of anti-psychotic drugs.

Anti-Arrhythmic Effects

These compounds have been found to have anti-arrhythmic effects . They can be used in the development of drugs for treating heart rhythm disorders.

Anti-Anxiety Applications

Thiophene derivatives can also be used in the synthesis of anti-anxiety drugs . They can help in the treatment of anxiety disorders.

Anti-Fungal Properties

These compounds have demonstrated anti-fungal properties . They can be used in the development of drugs for treating fungal infections.

Antioxidant Properties

Thiophene compounds have been found to have antioxidant properties . They can be used in the development of drugs for conditions caused by oxidative stress.

Anti-Mitotic Effects

These compounds have shown anti-mitotic effects . They can be used in the development of drugs for treating conditions caused by abnormal cell division.

Anti-Cancer Applications

Thiophene derivatives have been found to inhibit kinases, which are enzymes that play a key role in the growth and proliferation of cancer cells . They can be used in the development of anti-cancer drugs.

Future Directions

Thiophene-based analogs have been a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for the scientist to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S3/c1-2-22-15-6-5-13(10-14(15)18)25(20,21)19-17(12-7-9-23-11-12)16-4-3-8-24-16/h3-11,17,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRMZOKXMXSXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.